molecular formula C13H13F3O3 B1453884 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid CAS No. 1035261-84-7

4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid

Cat. No.: B1453884
CAS No.: 1035261-84-7
M. Wt: 274.23 g/mol
InChI Key: CKZJJQRWWKDAHA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of organofluorine chemistry, which has experienced remarkable growth over the past several decades. The trifluoromethyl group has played significant roles in organic synthesis, with nearly 15% of pharmaceuticals and 20% of agrochemicals on the market containing fluorine atoms. The characteristic properties of the trifluoromethyl group, including its size, strong electron-withdrawing ability, and high lipophilicity, have made it a key structural motif in biologically active molecules containing the structural pattern of a trifluoromethylaryl group.

The synthetic approaches to trifluoromethyl-containing compounds have evolved considerably, with mechanochemical protocols and copper-mediated coupling reactions becoming prominent methodologies. The development of selective transformations of aromatic trifluoromethyl groups has been particularly challenging, as the carbon-fluorine bond of trifluoromethyl groups requires mild conditions for successful manipulation. Researchers have accomplished selective transformations of the carbon-fluorine bond of aromatic trifluoromethyl groups under mild conditions, particularly through transformations involving ortho-hydrosilyl-substituted benzotrifluorides.

The emergence of this compound as a research target reflects the broader interest in compounds that combine the robust characteristics of trifluoromethyl groups with heterocyclic frameworks. The compound has been synthesized and characterized by multiple research groups and commercial suppliers, indicating its growing importance in synthetic organic chemistry. The availability of this compound from established chemical suppliers such as Enamine Limited and its inclusion in major chemical databases demonstrates its recognized value in contemporary research applications.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex structural features that combine aromatic and heterocyclic components. The compound is also known by the alternative International Union of Pure and Applied Chemistry name 4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxylic acid, which emphasizes the saturated nature of the six-membered heterocyclic ring. The systematic identifier includes the InChI code 1S/C13H13F3O3/c14-13(15,16)10-3-1-2-9(8-10)12(11(17)18)4-6-19-7-5-12/h1-3,8H,4-7H2,(H,17,18) and the corresponding InChI key CKZJJQRWWKDAHA-UHFFFAOYSA-N.

The molecular structure encompasses several distinct functional groups and structural elements that define its chemical classification. The oxane ring, also referred to as tetrahydropyran, represents a six-membered saturated heterocycle containing one oxygen atom, which serves as the central scaffold of the molecule. The trifluoromethyl group is positioned at the meta position of the benzene ring, creating a specific substitution pattern that influences the compound's electronic properties and reactivity. The carboxylic acid functionality is directly attached to the oxane ring at the 4-position, creating a quaternary carbon center that contributes to the compound's structural rigidity.

Structural Parameter Value Reference
Molecular Formula C13H13F3O3
Molecular Weight 274.24 g/mol
Chemical Abstracts Service Number 1035261-84-7
Melting Point Data Record Number MFCD10690199
Storage Temperature Room Temperature
Purity 95%

The compound belongs to the broader classification of fluorinated carboxylic acids, specifically those containing trifluoromethyl-substituted aromatic rings attached to heterocyclic frameworks. This structural classification places it among compounds of significant interest for pharmaceutical applications, as the combination of trifluoromethyl groups with carboxylic acid functionalities often results in enhanced biological activity and improved pharmacokinetic properties. The oxane ring system provides additional structural diversity and potential for hydrogen bonding interactions, which can be crucial for biological recognition and binding.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry stems from its embodiment of key structural features that exemplify the unique properties imparted by fluorine-containing functional groups. Organofluorine compounds have attracted considerable attention due to their applicability in various fields, including medicine, agrochemicals, and materials science, with the trifluoromethyl group serving as a fundamental functional group that dramatically alters molecular properties. The robust, hydrophobic, and electron-withdrawing characteristics of the trifluoromethyl group make it particularly valuable for modulating biological activity and chemical stability.

The compound represents an important example of how modern synthetic organofluorine chemistry has evolved to incorporate complex heterocyclic frameworks with fluorinated aromatic systems. Recent advances in trifluoromethylation methodologies have enabled the efficient preparation of such compounds through various approaches, including copper-mediated cross-coupling reactions, mechanochemical protocols, and silver-mediated aromatic trifluoromethylation. The development of new reagents and reactions in organofluorine chemistry has been particularly fruitful, with significant contributions including electrophilic and nucleophilic trifluoromethylating reagents that have expanded access to complex fluorinated molecules.

The structural complexity of this compound also reflects advances in the synthesis of heterocyclic compounds, particularly oxetanes and related oxygen-containing rings, which have gained prominence in medicinal chemistry applications. The combination of the oxane ring system with the trifluoromethyl-substituted aromatic component creates opportunities for diverse chemical transformations and potential biological activities. Research has demonstrated that compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and improved membrane permeability compared to their non-fluorinated analogs.

Chemical Property Impact of Trifluoromethyl Group Reference
Electron-withdrawing Effect Strong inductive effect
Lipophilicity Significantly enhanced
Metabolic Stability Improved resistance to degradation
Membrane Permeability Enhanced cellular uptake
Chemical Robustness Increased stability to harsh conditions

The compound's significance extends to its potential role in advancing synthetic methodologies for organofluorine chemistry. The selective transformations of trifluoromethyl groups remain challenging, but recent developments have shown that specific reaction conditions can enable controlled modifications of carbon-fluorine bonds. The presence of the carboxylic acid functionality in this compound provides additional opportunities for derivatization and incorporation into larger molecular frameworks through standard coupling reactions.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c14-13(15,16)10-3-1-2-9(8-10)12(11(17)18)4-6-19-7-5-12/h1-3,8H,4-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZJJQRWWKDAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161632
Record name Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035261-84-7
Record name Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035261-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Cleavage and Hydrolysis Route

A prominent preparation method involves starting from trifluoromethyl-substituted cyclobutane derivatives, followed by oxidative cleavage and hydrolysis to yield the target acid.

  • Starting Material: 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile
  • Key Steps:
    • Oxidative cleavage: Using sodium periodate (NaIO4) and ruthenium(III) chloride (RuCl3·H2O) to cleave the double bond, forming a ketone intermediate in 86% yield.
    • Deoxofluorination: Conversion of the ketone to gem-difluoronitrile using sulfur tetrafluoride-hydrogen fluoride (SF4-HF) mixture, yielding 55%.
    • Hydrolysis: Base hydrolysis of the nitrile group with sodium hydroxide (NaOH) to form the carboxylic acid, achieving 64% yield.
  • Scale: Successfully scaled to multigram quantities (4.2 g in a single run).
  • References: This approach is described in detail in the synthesis of α-trifluoromethyl cyclobutane-containing building blocks.

Carbodiimide-Mediated Coupling Reactions

Another approach involves the activation of the carboxylic acid using carbodiimide reagents for coupling reactions, often used in the synthesis of related trifluoromethyl-substituted oxazole-carboxylic acids.

  • Activation: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with 4-dimethylaminopyridine (DMAP) as catalyst in dichloromethane (DCM).
  • Reaction Conditions: Stirring at room temperature for short durations (e.g., 10 minutes to overnight).
  • Yield: Moderate yields around 45% reported for related oxazole carboxylic acids.
  • Significance: This method is useful for coupling with amines or heterocyclic moieties to form amide derivatives.
  • References: Applied in the synthesis of trifluoromethyl-substituted oxazole carboxylic acids.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Scale Notes Reference
Oxidative cleavage + hydrolysis NaIO4, RuCl3·H2O; SF4-HF; NaOH 64-86 Multigram Effective for trifluoromethyl cyclobutane derivatives
Modified Curtius rearrangement DPPA, t-BuOH 81 (over 2 steps) Multigram Converts acid to protected amine intermediate
Carbodiimide-mediated coupling (EDC/DMAP) EDC·HCl, DMAP, DCM, rt ~45 Laboratory Used for amide bond formation with acid derivatives

Research Findings and Notes

  • Polymorphism and Physical Forms: The compound can exist in polymorphic forms, including monohydrate forms, which have distinct melting points and spectroscopic signatures (X-ray diffraction, IR, Raman, NMR). These physical properties are important for pharmaceutical applications and were characterized in related compounds.

  • Scalability: The oxidative cleavage and hydrolysis route has been demonstrated on a multigram scale, indicating feasibility for further scale-up in industrial synthesis.

  • Functional Group Compatibility: The presence of trifluoromethyl groups requires careful selection of reagents and conditions to avoid defluorination or side reactions, which is addressed by mild reaction conditions in carbodiimide coupling and controlled oxidative cleavage.

  • Purification: Typical purification involves extraction, drying over sodium sulfate, filtration through silica gel, and concentration under reduced pressure, ensuring high purity of the acid product.

Chemical Reactions Analysis

Common Reaction Types

Reaction Type Reagents/Conditions Product Key Features
Ester Hydrolysis H2O2, THF, waterCarboxylic acidConverts esters to carboxylic acids
Amide Coupling HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate), DMFN-alkyl/aryl carboxamidesFacilitates amide bond formation for bioactive derivatives
Oxidation KMnO4, H+/H2OKetonesOxidizes alcohols to ketones, retained in oxane ring
Reduction Enzymatic (glucose dehydrogenase), NADP+AlcoholsStereo-selective reduction of ketones

Mechanistic Insights

  • Enzymatic Stereoselectivity : The use of glucose dehydrogenase ensures retention of configuration during reductions, as observed in the synthesis of 4-oxo-4-[3-(trifluoromethyl)phenyl]butan-2-amine . This avoids costly chiral chromatography steps.

  • Mitsunobu Reaction Dynamics : The reaction mechanism involves the generation of an oxyphosphonium intermediate, which facilitates inversion of configuration during substitution. This is critical for constructing the oxane ring with precise stereochemistry .

Analytical Data

Property Value
Molecular FormulaC14H15F3O3
Molecular Weight288.26 g/mol
SolubilityPoor in water, soluble in DMSO/DMF
HPLC Purity>90% (reverse-phase C18, 0–100% ACN)

This compound’s reactivity is driven by its carboxylic acid and trifluoromethyl functionalities, making it a versatile scaffold for medicinal chemistry. Its synthesis employs cutting-edge enzymatic and catalytic methods to achieve high efficiency and stereopurity.

Citations : WO2013065066A1 (Patent) ACS J. Med. Chem. 2017, 60 (6), 2631–2643 PubChem CID 62905240 ACS J. Org. Chem. 2021, 86 (12), 8423–8434 Frontiers in Chemistry 2022, 10, 891484

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various reactions such as oxidation, reduction, and substitution.
  • Reactivity: It can undergo oxidation to form ketones or aldehydes and reduction to convert the carboxylic acid group into an alcohol or aldehyde.

2. Biology:

  • Biological Activity: Research indicates that this compound interacts with enzymes and receptors involved in inflammatory responses and metabolic pathways. It has demonstrated moderate inhibition of cyclooxygenase (COX) enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Mechanism of Action: The trifluoromethyl group enhances the compound's ability to engage with hydrophobic regions of proteins, modulating their activity.

3. Medicine:

  • Pharmaceutical Intermediate: Ongoing research explores its potential as a pharmaceutical intermediate for drug development. Its unique structure may confer distinct pharmacological properties compared to similar compounds.
  • Anti-inflammatory Effects: Studies have shown that it can reduce inflammation markers in animal models, indicating its potential for treating conditions like arthritis.

4. Industry:

  • Material Development: The compound is utilized in developing new materials and as a reagent in various industrial processes due to its stability and reactivity.

Case Studies

Case Study 1: Inflammatory Disease Treatment

  • In animal models of arthritis, treatment with 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid resulted in decreased levels of inflammation markers and improved joint function. This highlights the compound's potential as an anti-inflammatory agent.

Case Study 2: Cancer Research

  • Research involving MCF-7 breast cancer cells indicated that the compound could induce apoptosis through mitochondrial pathways. This suggests mechanisms for its anticancer effects and warrants further investigation into its therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation: Halogenated Derivatives

4-(3-Chlorophenyl)oxane-4-carboxylic Acid
  • CAS : 473706-23-9
  • Formula : C₁₂H₁₃ClO₃
  • MW : 240.68 g/mol
  • Key Differences: Replaces -CF₃ with a chlorine atom at the meta position. Chlorine’s weaker electron-withdrawing effect compared to -CF₃ reduces acidity (pKa ~2.5–3.0 vs. ~1.5–2.0 for -CF₃ analogs) .
4-(Difluoromethyl)oxane-4-carboxylic Acid
  • CAS : 1783957-10-7
  • Formula : C₇H₁₀F₂O₃
  • MW : 180.15 g/mol
  • Key Differences :
    • Features a -CHF₂ group instead of -CF₃.
    • Reduced lipophilicity compared to the trifluoromethyl analog.
    • Lower molecular weight and altered steric profile may influence binding in biological systems .

Substituent Position: Para vs. Meta Isomers

4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic Acid
  • CAS : 1385696-45-6
  • Formula : C₁₄H₁₅F₃O₃
  • MW : 288.26 g/mol
  • Key Differences: The -CF₃ group is at the para position on the phenyl ring.
4-(4-Methoxyphenyl)oxane-4-carboxylic Acid
  • Formula : C₁₃H₁₆O₄
  • MW : 236.26 g/mol
  • Key Differences :
    • Replaces -CF₃ with a methoxy (-OCH₃) group at the para position.
    • Methoxy’s electron-donating nature decreases carboxylic acid acidity (pKa ~4.5–5.0) compared to -CF₃ analogs .

Ring System Variation: Cyclohexane vs. Oxane

4-(Trifluoromethyl)cyclohexanecarboxylic Acid
  • CAS : 95233-30-0
  • Formula : C₈H₁₁F₃O₂
  • MW : 196.17 g/mol
  • Key Differences :
    • Replaces the oxane ring with a cyclohexane ring.
    • The absence of an oxygen atom in the ring reduces polarity and may impact solubility in polar solvents .

Physicochemical and Functional Comparison

Compound CAS Formula MW (g/mol) Substituent (Position) Key Properties Applications References
4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid 1385696-63-8 C₁₄H₁₅F₃O₃ 288.26 -CF₃ (meta) High acidity, lipophilic Research intermediate
4-(3-Chlorophenyl)oxane-4-carboxylic acid 473706-23-9 C₁₂H₁₃ClO₃ 240.68 -Cl (meta) Moderate acidity, reactive with bases Synthetic chemistry
4-(Difluoromethyl)oxane-4-carboxylic acid 1783957-10-7 C₇H₁₀F₂O₃ 180.15 -CHF₂ (position N/A) Lower MW, reduced stability Specialty chemicals
4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid 1385696-45-6 C₁₄H₁₅F₃O₃ 288.26 -CF₃ (para) Altered electronic distribution Discontinued (R&D)
4-(4-Methoxyphenyl)oxane-4-carboxylic acid N/A C₁₃H₁₆O₄ 236.26 -OCH₃ (para) Lower acidity, enhanced solubility Pharmaceutical screening

Biological Activity

4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid, with the molecular formula C14H15F3O3, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a trifluoromethyl group that enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological membranes. The oxane structure contributes to its unique chemical behavior, allowing for various reactions and interactions with biological targets.

Property Value
Molecular FormulaC14H15F3O3
Molecular Weight288.26 g/mol
CAS Number1385696-63-8

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in inflammatory responses and metabolic pathways. The trifluoromethyl group is particularly noted for its ability to engage in halogen bonding interactions, enhancing the compound's binding affinity to these targets.

Anti-inflammatory Effects

Studies have shown that this compound exhibits notable anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated moderate inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound has been investigated for its effects on various enzymes:

  • Cyclooxygenase (COX) : Inhibits COX-2 with IC50 values indicating moderate activity.
  • Lipoxygenases (LOX) : Displays inhibitory effects against LOX-5 and LOX-15.

These activities suggest that the compound could be beneficial in managing conditions like arthritis or other inflammatory disorders .

Cytotoxicity Studies

In cellular assays, this compound has shown varying degrees of cytotoxicity against cancer cell lines. For instance, it was tested against MCF-7 (breast cancer) cells and exhibited significant cytotoxic effects, indicating potential as an anticancer agent .

Comparative Studies

When compared to structurally similar compounds, such as 4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid, the unique trifluoromethyl positioning in this compound appears to enhance its biological activity. The following table summarizes key comparisons:

Compound Molecular Formula Key Features
This compoundC14H15F3O3Notable anti-inflammatory and cytotoxic properties
4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acidC14H15F3O3Similar structure but differing activity profiles

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Case Study on Inflammatory Disease : A study involving animal models of arthritis showed that treatment with this compound resulted in decreased inflammation markers and improved joint function.
  • Cancer Treatment Exploration : Research involving MCF-7 cells indicated that the compound induced apoptosis through mitochondrial pathways, suggesting mechanisms for its anticancer effects.

Q & A

Q. How can the crystal structure of 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid be determined using X-ray crystallography?

  • Methodological Answer: X-ray crystallography remains the gold standard for resolving molecular structures. Utilize the SHELX software suite (e.g., SHELXL for refinement) to process diffraction data. Key steps include:
  • Data Collection: Optimize crystal mounting and use synchrotron radiation for high-resolution data.
  • Structure Solution: Employ direct methods (SHELXS) for phase determination.
  • Refinement: Apply SHELXL to refine atomic positions, thermal parameters, and occupancy, accounting for disorder in the trifluoromethyl group. Validate using R-factors and residual electron density maps .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: While specific toxicity data may be limited, adopt general precautions for fluorinated aromatic compounds:
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for synthesis or weighing.
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release.
  • First Aid: Immediate eye irrigation (15+ minutes) and medical consultation for persistent symptoms .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer: Common strategies for analogous oxane-carboxylic acids include:
  • Cyclization: Condense 3-(trifluoromethyl)benzaldehyde with a diol precursor (e.g., 1,4-butanediol) under acid catalysis (H₂SO₄ or p-TsOH).
  • Functionalization: Introduce the carboxylic acid group via oxidation of a methylene intermediate (e.g., KMnO₄ in acidic conditions).
  • Catalysis: Optimize yields using palladium catalysts (e.g., Pd/C for hydrogenation steps) and polar aprotic solvents (DMF, DMSO) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

  • Methodological Answer: DFT studies (e.g., B3LYP/6-311++G(d,p) basis set) can:
  • Charge Distribution: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Frontier Orbitals: Calculate HOMO-LUMO gaps to assess reactivity and optoelectronic behavior.
  • Vibrational Analysis: Compare computed IR spectra with experimental data to validate structural assignments .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer: Prioritize assays based on target pathways:
  • Enzyme Inhibition: Fluorescence-based assays (e.g., protease inhibition using FRET substrates).
  • Antimicrobial Activity: Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
  • Cytotoxicity: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
  • SAR Studies: Modify substituents (e.g., oxane ring size, trifluoromethyl position) to correlate structure with activity .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer: Resolve contradictions via:
  • Multi-Technique Validation: Cross-check NMR (¹H/¹³C/¹⁹F), IR, and HRMS data. For example, ¹⁹F NMR can confirm trifluoromethyl group integrity.
  • Dynamic Effects: Consider rotational barriers (e.g., hindered rotation in the oxane ring) causing signal splitting in NMR.
  • Computational Aids: Use tools like ACD/Labs or Gaussian to simulate spectra and identify artifacts .

Q. What strategies optimize the regioselectivity of trifluoromethyl group introduction in oxane derivatives?

  • Methodological Answer: Enhance regioselectivity through:
  • Directed Metalation: Employ directing groups (e.g., carboxylic acid) to position CF₃ via palladium-catalyzed C-H activation.
  • Radical Pathways: Use Umemoto reagents (e.g., CF₃-Togni) under blue LED irradiation for controlled trifluoromethylation.
  • Solvent Effects: Polar solvents (acetonitrile) stabilize transition states in SNAr reactions with fluorinated aryl halides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid
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4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.